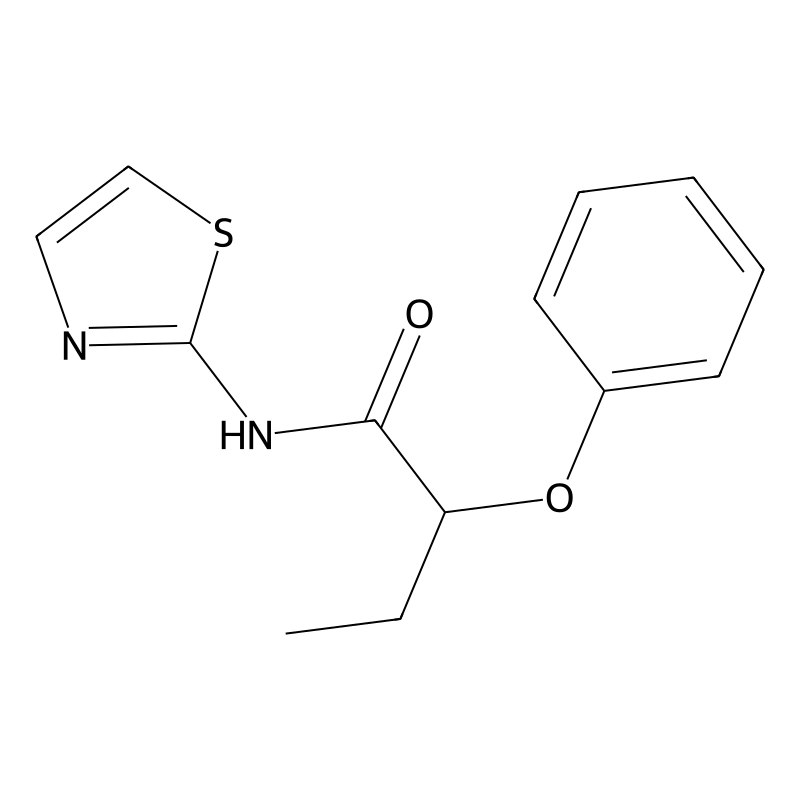

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Phenoxy-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound characterized by its unique structural features, including a phenoxy group, a butanamide backbone, and a thiazole ring. The molecular formula for this compound is with a molecular weight of approximately 262.33 g/mol . This compound has gained attention in various scientific fields due to its potential biological activities and applications.

The chemical reactivity of 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide allows it to participate in several types of reactions:

- Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

- Reduction: The amide group can be reduced to yield corresponding amines.

- Substitution Reactions: Both the phenoxy and thiazole rings can engage in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and appropriate solvents.

Research indicates that 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in various biological pathways. This compound's unique structure allows it to interact with biological targets, which may lead to therapeutic applications in treating diseases such as cancer or infections. Its mechanism of action involves binding to molecular targets, modulating their activity, and potentially leading to antimicrobial effects .

The synthesis of 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions:

- Formation of the Phenoxy Intermediate: This step involves the reaction of phenol with an appropriate halogenating agent to form the phenoxy halide.

- Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated nitrile.

- Coupling Reaction: The final step is the coupling of the phenoxy halide with the thiazole intermediate under basic conditions to yield the desired product .

These synthetic routes highlight the complexity and versatility of constructing this compound.

Due to its unique chemical structure and biological activity, 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide has potential applications across various fields:

- Pharmaceuticals: As a potential drug candidate for treating infections or cancer due to its inhibitory effects on specific biological pathways.

- Agricultural Chemicals: Its antimicrobial properties may be harnessed in developing new pesticides or fungicides.

- Research Tools: It can serve as a chemical probe in biochemical studies to elucidate enzyme functions or disease mechanisms .

Studies on the interactions of 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide with biological targets have shown promising results. It has been observed to effectively bind to certain enzymes and receptors, modulating their activity. Understanding these interactions is crucial for elucidating its mechanism of action and exploring its therapeutic potential .

Several compounds share structural similarities with 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | Thiazole and oxadiazole rings | Anticancer properties |

| 5-methylthiazole derivatives | Thiazole ring | Antimicrobial activity |

| Phenoxyacetic acid derivatives | Phenoxy group | Anti-inflammatory effects |

The uniqueness of 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide lies in its specific combination of structural features that confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations while interacting with various molecular targets makes it a valuable compound for research and development in multiple scientific fields .